Ethyl 4-(2-chlorobenzamido)benzoate
Description
Contextualization of the N-Benzamido Ester Scaffold in Organic Chemistry
The core of Ethyl 4-(2-chlorobenzamido)benzoate is the N-benzamido ester scaffold. This structural motif consists of a benzamide (B126) group linked to an ester. Benzamides themselves are derivatives of benzoic acid where the hydroxyl group is replaced by an amine. wikipedia.org This scaffold is a cornerstone in organic chemistry and is prevalent in a wide array of biologically active molecules.
Significance of Chlorinated Aromatic Rings in Synthetic Design
The presence of a chlorinated aromatic ring is another defining feature of this compound. The inclusion of chlorine and other halogens in molecular design is a common strategy in medicinal chemistry. nih.gov Aromatic rings are fundamental components in many drug molecules, providing a scaffold for the attachment of various functional groups. researchgate.netresearchgate.net The addition of a chlorine atom to an aromatic ring can significantly alter a molecule's physicochemical properties.
Chlorine is an electron-withdrawing group, which can influence the electronic environment of the aromatic ring and, consequently, the reactivity and binding interactions of the molecule. nih.govresearchgate.net It can also increase the lipophilicity (the ability to dissolve in fats and lipids) of a compound, which can affect how it is absorbed, distributed, metabolized, and excreted by a biological system. Furthermore, the size and polarizability of the chlorine atom can lead to specific interactions, such as halogen bonding, with biological targets. nih.gov The strategic placement of chlorine atoms on an aromatic ring is a tool used by chemists to fine-tune the properties of a molecule for specific applications. nih.gov
Historical Overview of Research on Analogous Chemical Compounds
The study of benzamide derivatives has a long history in chemical research. The simplest member of this family, benzamide, is a naturally occurring alkaloid. wikipedia.org Early research focused on the synthesis and basic properties of these compounds. Over time, as synthetic methodologies became more advanced, chemists began to create more complex derivatives with a wide range of functional groups.
A common synthetic route to related compounds, such as ethyl p-aminobenzoate (also known as benzocaine), involves the esterification of a substituted benzoic acid followed by a reduction step. google.comorgsyn.org For example, p-nitrobenzoic acid can be esterified and then reduced to form ethyl p-aminobenzoate. orgsyn.org The synthesis of this compound would likely involve the coupling of a 2-chlorobenzoyl derivative with ethyl 4-aminobenzoate (B8803810). This type of amide bond formation is a fundamental reaction in organic synthesis. The ongoing exploration of benzamide derivatives continues to yield compounds with interesting properties and potential applications. nih.govacs.org
Detailed Research Findings
While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, its chemical properties can be inferred from available data and comparison to analogous structures.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C16H14ClNO3 | uni.lu |
| Molecular Weight | 303.748 g/mol | sigmaaldrich.com |
| Monoisotopic Mass | 303.06622 Da | uni.lu |
| XlogP (predicted) | 3.6 | uni.lu |
| InChIKey | JTJUVXPRZUGBSK-UHFFFAOYSA-N | uni.lu |
Predicted Collision Cross Section (CCS) Data:
The following table presents predicted CCS values, which are important for analytical techniques like ion mobility spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 304.07350 | 167.2 |
| [M+Na]+ | 326.05544 | 174.7 |
| [M-H]- | 302.05894 | 174.0 |
| [M+NH4]+ | 321.10004 | 182.6 |
| [M+K]+ | 342.02938 | 170.1 |
| [M+H-H2O]+ | 286.06348 | 160.1 |
| [M+HCOO]- | 348.06442 | 186.5 |
| [M+CH3COO]- | 362.08007 | 203.8 |
| [M+Na-2H]- | 324.04089 | 170.3 |
| [M]+ | 303.06567 | 170.9 |
| [M]- | 303.06677 | 170.9 |
Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio of the adduct.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(2-chlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJUVXPRZUGBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75121-10-7 | |
| Record name | ETHYL 4-(2-CHLOROBENZAMIDO)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for Ethyl 4 2 Chlorobenzamido Benzoate
Established Synthetic Routes for the Core Structure
The conventional synthesis of Ethyl 4-(2-chlorobenzamido)benzoate typically involves a two-step process: the esterification of a para-substituted benzoic acid followed by the formation of an amide bond, or vice-versa. The specific order of these steps can be adapted based on the availability of starting materials and desired reaction efficiencies.
Amide Bond Formation Techniques
The crucial amide linkage in this compound is commonly formed by reacting an amine with a carboxylic acid derivative. A prevalent method is the acylation of an amine with an acyl chloride, a reaction known for its high reactivity and good yields.
A well-established route involves the reaction of ethyl 4-aminobenzoate (B8803810) (benzocaine) with 2-chlorobenzoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, utilizes a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion. byjus.comwikipedia.orglscollege.ac.in The biphasic system, typically consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base solution, is a hallmark of this method. wikipedia.orglscollege.ac.in
Alternatively, various coupling agents can be employed to facilitate the amide bond formation directly from the corresponding carboxylic acid and amine, avoiding the need for the highly reactive acyl chloride.
Esterification Procedures and Optimizations
The ethyl ester group in the target molecule is typically introduced via Fischer-Speier esterification. This acid-catalyzed reaction involves heating the corresponding carboxylic acid (4-aminobenzoic acid or 4-(2-chlorobenzamido)benzoic acid) in an excess of ethanol (B145695). masterorganicchemistry.comyoutube.comyoutube.com Common acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com
To optimize the yield of the ester, the equilibrium of the reaction can be shifted towards the product side. This is often achieved by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com Studies have shown that increasing the molar ratio of alcohol to carboxylic acid significantly improves the ester yield. masterorganicchemistry.com
A two-step synthesis of a similar compound, ethyl 4-(3-chlorobenzamido)benzoate, begins with the esterification of 4-aminobenzoic acid. eurjchem.comeurjchem.com This initial step yields ethyl 4-aminobenzoate, which then undergoes amidation. eurjchem.comeurjchem.com
Strategies for Introducing the Chlorobenzoyl Moiety
The 2-chlorobenzoyl group is typically introduced into the molecule via an acylation reaction using 2-chlorobenzoyl chloride. This reactive acyl halide readily couples with the amino group of ethyl 4-aminobenzoate. The reaction is generally performed in a suitable dry solvent, such as tetrahydrofuran, to prevent hydrolysis of the acyl chloride. eurjchem.comeurjchem.com The use of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), is common to scavenge the HCl generated during the reaction. byjus.comwikipedia.org
The synthesis of related benzamide (B126) derivatives often employs similar strategies, highlighting the versatility of using substituted benzoyl chlorides for introducing this moiety.
Novel and Green Chemistry Approaches to Synthesis
In line with the growing emphasis on sustainable chemical processes, novel and green chemistry approaches are being explored for the synthesis of amides and esters, which are applicable to the production of this compound.
Catalyst-Free and Solvent-Free Syntheses
Recent research has focused on developing catalyst-free and solvent-free methods for amide bond formation to reduce environmental impact. One such approach involves the direct reaction of carboxylic acids and amines under heat. semanticscholar.org Another innovative solvent-free method utilizes methoxysilanes as coupling agents, allowing for the formation of amides in good to excellent yields without the need for a catalyst or the exclusion of air and moisture. rsc.orgnih.govrsc.org
Solvent-free synthesis of amides has also been achieved by triturating a mixture of a carboxylic acid and urea (B33335) with a catalyst like boric acid, followed by direct heating. researchgate.net While not yet specifically reported for this compound, these principles offer a promising avenue for a more environmentally friendly synthesis. Furthermore, direct amidation of esters using only water as a green solvent has been reported as a sustainable method for amide bond formation. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijprdjournal.comindexcopernicus.comresearchgate.net This technique has been successfully applied to the synthesis of benzocaine (B179285) and its analogs. ijprdjournal.combch.roresearchgate.net
The esterification of p-aminobenzoic acid with ethanol, a key step in one of the synthetic routes to the target molecule, can be significantly expedited using microwave irradiation. indexcopernicus.com Similarly, the synthesis of procaine (B135) from benzocaine has been achieved in a "solvent-free" microwave-assisted reaction, demonstrating the potential of this technology for related transformations. bch.roresearchgate.net The application of microwave heating to the amidation step, reacting ethyl 4-aminobenzoate with 2-chlorobenzoyl chloride, could also lead to a more efficient synthesis of this compound.
| Starting Material 1 | Starting Material 2 | Reaction Type | Key Conditions | Product | Reference |
| 4-Aminobenzoic acid | Ethanol | Fischer Esterification | H₂SO₄ or HCl (catalyst), Reflux | Ethyl 4-aminobenzoate | masterorganicchemistry.comyoutube.comeurjchem.comeurjchem.com |
| Ethyl 4-aminobenzoate | 2-Chlorobenzoyl chloride | Amidation (Schotten-Baumann) | Base (e.g., NaOH, pyridine), Biphasic solvent | This compound | byjus.comwikipedia.orglscollege.ac.in |
| 4-(2-Chlorobenzamido)benzoic acid | Ethanol | Fischer Esterification | Acid catalyst, Reflux | This compound | masterorganicchemistry.com |
| Carboxylic Acid | Amine | Amidation (Solvent-Free) | Methoxysilanes as coupling agents | Amide | rsc.orgnih.govrsc.org |
| p-Aminobenzoic acid | Ethanol | Esterification (Microwave-Assisted) | Microwave irradiation | Ethyl 4-aminobenzoate (Benzocaine) | indexcopernicus.com |
| Benzocaine | 2-(Diethylamino)ethanol | Transesterification (Microwave-Assisted) | Microwave irradiation, "solvent-free" | Procaine | bch.roresearchgate.net |
Flow Chemistry Applications
The synthesis of amides, including benzanilide (B160483) structures like this compound, has been identified as a key area benefiting from the transition from traditional batch processing to continuous flow chemistry. researchgate.netresearchgate.net While specific literature on the flow synthesis of this compound is not prevalent, the principles established for general amide and peptide synthesis are directly applicable. prolabas.comthieme-connect.de
Continuous flow systems, utilizing microreactors or plug flow reactors (PFRs), offer significant advantages over batch methods, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety profiles, and improved scalability and reproducibility. researchgate.netnih.gov The synthesis of this compound typically involves the acylation of Ethyl 4-aminobenzoate with 2-chlorobenzoyl chloride. In a flow setup, streams of the two reactants would be continuously pumped and mixed, passing through a heated reaction coil to afford the product. This method minimizes reaction time and can lead to higher purity and yield by preventing the formation of by-products associated with prolonged reaction times and poor temperature control in batch reactors. nih.gov
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis (Hypothetical) |
| Reactants | Ethyl 4-aminobenzoate, 2-chlorobenzoyl chloride | Solution of Ethyl 4-aminobenzoate, Solution of 2-chlorobenzoyl chloride |
| Reaction Time | Hours | Minutes |
| Temperature Control | Potential for localized hot spots | Precise and uniform heating |
| Mixing | Mechanical stirring, may be inefficient | Efficient diffusion-based mixing in microchannels |
| Scalability | Challenging, requires larger vessels | Readily scalable by extending run time or using parallel reactors |
| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes minimize risk, better containment |
Derivatization of this compound
The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of related compounds. These derivatization strategies can target the ester group, the amide linkage, or the aromatic rings.
Modification of the Ester Moiety
The ethyl ester functional group is a prime target for simple yet significant transformations.
Hydrolysis: Saponification of the ethyl ester using a base such as sodium hydroxide, followed by acidic workup, yields the corresponding carboxylic acid, 4-(2-chlorobenzamido)benzoic acid. This derivative is a key intermediate for further reactions, such as the synthesis of other esters or amides.
Transesterification: The ethyl group can be exchanged for other alkyl groups by reacting the compound with a different alcohol (e.g., methanol, propanol) under acidic or basic catalysis. This process allows for the synthesis of a homologous series of esters, which can be used to fine-tune physicochemical properties like solubility and melting point.
Table 2: Examples of Ester Moiety Modification
| Transformation | Reagent(s) | Product |
| Hydrolysis | 1. NaOH (aq) 2. HCl (aq) | 4-(2-chlorobenzamido)benzoic acid |
| Transesterification | Methanol, H₂SO₄ (cat.) | Mthis compound |
Transformations of the Amide Linkage
The amide bond in benzanilides is known for its stability, a characteristic attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net Consequently, transformations of this linkage typically require forcing conditions.
Hydrolysis: Cleavage of the robust amide bond can be achieved under harsh acidic or basic conditions at elevated temperatures. This reaction is essentially the reverse of the synthesis, yielding the constituent molecules: 2-chlorobenzoic acid and ethyl 4-aminobenzoate.
Reduction: The amide can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the benzamido group into a benzylamino group, yielding Ethyl 4-((2-chlorobenzyl)amino)benzoate, a structurally distinct class of compound with altered chemical properties and biological activity profiles.
Functionalization of the Aromatic Rings
The two distinct aromatic rings of the molecule can be targeted by electrophilic aromatic substitution reactions, such as nitration or halogenation. The position of the new substituent is dictated by the directing effects of the groups already present on each ring.
Benzoate (B1203000) Ring: This ring contains the ester group (-COOEt), a deactivating meta-director, and the amide group (-NHCOC₆H₄Cl), which is an activating ortho-, para-director. The powerful activating effect of the amide nitrogen will dominate, directing incoming electrophiles to the two positions ortho to the amide group (C3 and C5).
Chlorobenzoyl Ring: This ring contains a chlorine atom, which is a deactivating ortho-, para-director, and the amide carbonyl (-CONH-), a deactivating meta-director. The combined deactivating effects make this ring less susceptible to substitution than the benzoate ring. However, substitution would likely be directed to the positions ortho and para to the chlorine atom.
Synthesis of Structural Analogues and Homologues
The synthesis of structural analogues provides a pathway to explore structure-activity relationships. This can be achieved by systematically varying the building blocks used in the initial synthesis. A notable example from the literature is the synthesis of the positional isomer, Ethyl 4-(3-chlorobenzamido)benzoate, which was prepared by reacting ethyl 4-aminobenzoate with 3-chlorobenzoyl chloride. eurjchem.comeurjchem.com
Further analogues can be readily synthesized by:
Varying the Benzoyl Chloride: Using substituted benzoyl chlorides such as 4-chlorobenzoyl chloride, 2,4-dichlorobenzoyl chloride, or 2-methylbenzoyl chloride in the reaction with ethyl 4-aminobenzoate. epa.gov
Varying the Aniline Component: Using substituted ethyl aminobenzoates like ethyl 3-aminobenzoate (B8586502) or ethyl 4-amino-2-chlorobenzoate with 2-chlorobenzoyl chloride. cymitquimica.com
Table 3: Examples of Structural Analogues and Required Starting Materials
| Analogue Name | Aniline Derivative | Acyl Chloride Derivative |
| Ethyl 4-(3-chlorobenzamido)benzoate | Ethyl 4-aminobenzoate | 3-chlorobenzoyl chloride |
| Ethyl 4-(4-chlorobenzamido)benzoate | Ethyl 4-aminobenzoate | 4-chlorobenzoyl chloride |
| Ethyl 4-(2,4-dichlorobenzamido)benzoate | Ethyl 4-aminobenzoate | 2,4-dichlorobenzoyl chloride |
| Ethyl 3-(2-chlorobenzamido)benzoate | Ethyl 3-aminobenzoate | 2-chlorobenzoyl chloride |
| Ethyl 4-(2-chlorobenzamido)-2-chlorobenzoate | Ethyl 4-amino-2-chlorobenzoate | 2-chlorobenzoyl chloride |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For Ethyl 4-(2-chlorobenzamido)benzoate, ¹H and ¹³C NMR would provide the foundational data for its structural confirmation.
A reported ¹H NMR spectrum of N-(4-(ethoxycarbonyl)phenyl)-2-chlorobenzamide, an alternative name for the title compound, was acquired using a 300 MHz instrument in a deuterated chloroform (B151607) (CDCl₃) solvent. The observed chemical shifts (δ) and their corresponding proton assignments are detailed in the table below.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 8.93 | d | 8.4 | 1H | Amide N-H |
| 8.17 | d | 7.2 | 1H | Aromatic H |
| 7.98 | d | 8.2 | 1H | Aromatic H |
| 7.86 | d | 8.1 | 1H | Aromatic H |
| 7.60 | t | 7.2 | 1H | Aromatic H |
| 7.52–7.43 | m | 2H | Aromatic H | |
| 4.45 | q | 7.2 | 2H | -OCH₂CH₃ |
d = doublet, t = triplet, q = quartet, m = multiplet
Multi-Dimensional NMR for Complete Assignment
While one-dimensional NMR provides essential information, a complete and unambiguous assignment of all proton and carbon signals for this compound would necessitate the use of multi-dimensional NMR techniques. Correlation Spectroscopy (COSY) experiments would reveal proton-proton coupling networks, confirming the connectivity of the ethyl group and the relationships between adjacent aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, allowing for the assignment of the carbon signals of the ethyl group and the protonated aromatic carbons. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would provide information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons, such as the carbonyl carbons of the ester and amide groups, and the carbon atoms of the benzene (B151609) rings that are part of the amide linkage or substituted with the chlorine atom.
Dynamic NMR for Conformational Analysis
The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of different conformers (rotamers) in solution. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study such conformational changes. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature. Analysis of these temperature-dependent spectral changes would allow for the determination of the energy barriers to rotation around the amide bond and the relative populations of the different conformers. Such studies are crucial for understanding the molecule's flexibility and its preferred three-dimensional shape in solution.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
Analysis of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would exhibit a series of characteristic absorption bands corresponding to its various functional groups. The carbonyl (C=O) stretching vibrations of the ester and amide groups would be particularly informative, typically appearing in the region of 1650-1750 cm⁻¹. The exact position of these bands can provide insights into the electronic environment and any intermolecular interactions. The N-H stretching vibration of the amide group would be expected in the region of 3200-3400 cm⁻¹, and its position and shape can indicate the extent of hydrogen bonding. Other important vibrations would include the C-O stretching of the ester group, the C-N stretching of the amide, and the various C-H and C=C stretching and bending vibrations of the aromatic rings and the ethyl group. The C-Cl stretching vibration would also be present at lower frequencies.
Assessment of Hydrogen Bonding and Intermolecular Interactions
The presence of the N-H group (a hydrogen bond donor) and the carbonyl oxygen atoms (hydrogen bond acceptors) in this compound suggests the potential for significant intermolecular hydrogen bonding in the solid state and in concentrated solutions. Vibrational spectroscopy is highly sensitive to such interactions. In the IR spectrum, the N-H stretching band of a hydrogen-bonded amide is typically broader and shifted to a lower frequency compared to a free N-H group. Similarly, the C=O stretching bands can also shift to lower frequencies upon involvement in hydrogen bonding. By comparing spectra recorded in different solvents of varying polarity and hydrogen bonding capability, or by performing concentration-dependent studies, the nature and strength of these intermolecular interactions could be thoroughly assessed.
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental formula of a molecule. For this compound, with the molecular formula C₁₆H₁₄ClNO₃, the theoretical monoisotopic mass is 319.06622 Da. uni.lu HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby unequivocally confirming its elemental composition. The predicted m/z values for common adducts such as [M+H]⁺ and [M+Na]⁺ are 320.07350 and 342.05544, respectively. uni.lu
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₄ClNO₃ | uni.lu |
| Monoisotopic Mass | 303.06622 Da | uni.lu |
| Predicted m/z for [M+H]⁺ | 304.07350 | uni.lu |
| Predicted m/z for [M+Na]⁺ | 326.05544 | uni.lu |
| Predicted m/z for [M-H]⁻ | 302.05894 | uni.lu |
| Predicted m/z for [M+NH₄]⁺ | 321.10004 | uni.lu |
| Predicted m/z for [M+K]⁺ | 342.02938 | uni.lu |
This interactive table allows for sorting and filtering of the predicted mass spectrometry data.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule, providing valuable structural information. In a typical experiment, the protonated molecule [M+H]⁺ of this compound is selected and fragmented. The resulting product ions reveal the connectivity of the molecule. For instance, the fragmentation of a related compound, ethyl 4-(dimethylamino)benzoate, under collision-induced dissociation provides a model for the types of cleavages that can be expected. Key fragmentation for this compound would likely involve the cleavage of the amide and ester linkages, leading to characteristic fragment ions.
Table 2: Plausible Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Structural Moiety |
| 320.0735 | 139.0233 | C₉H₉NO₂ | 2-chlorobenzoyl |
| 320.0735 | 165.0708 | C₇H₄ClO | Ethyl 4-aminobenzoate (B8803810) |
| 165.0708 | 137.0401 | C₂H₄ | 4-aminobenzoic acid |
| 165.0708 | 120.0449 | C₂H₅O | 4-aminobenzoyl |
This interactive table outlines the expected fragmentation patterns, aiding in structural elucidation.
X-ray Diffraction Studies of Crystalline Forms
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, offering definitive insights into molecular geometry and intermolecular interactions.
Crystal engineering focuses on designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. For this compound, the presence of a hydrogen bond donor (N-H) and multiple acceptors (C=O and the chlorine atom) provides opportunities for forming robust supramolecular synthons. The principles of crystal engineering could be applied to this molecule to create co-crystals or to control polymorphism. By introducing specific co-formers that can interact with these functional groups, it may be possible to systematically modify the crystal packing and, consequently, the physicochemical properties of the solid form. The study of related structures, such as other substituted benzoates, provides insights into the types of intermolecular interactions that can be exploited. nih.govnih.gov
Computational and Theoretical Chemistry Investigations
Conformational Analysis and Potential Energy Surfaces
The biological and chemical activity of a flexible molecule like Ethyl 4-(2-chlorobenzamido)benzoate is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of the atoms and the energy barriers between them.
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. It is much faster than quantum mechanical methods and is ideal for exploring the vast conformational space of flexible molecules. By rotating the rotatable bonds in this compound—such as those in the amide linkage and the ethyl ester group—MM can quickly identify low-energy conformers.
Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound would reveal its dynamic behavior, including how it flexes and changes shape in different environments, providing a more realistic picture of its conformational preferences.
The key to the conformational landscape of this compound lies in the rotation around several key single bonds, particularly the C-N amide bond and the bonds connecting the phenyl rings to the amide group. mdpi.com The rotation around the amide C-N bond is known to have a significant energy barrier due to its partial double bond character. nih.gov
A potential energy surface (PES) scan can be performed using quantum chemical methods (like DFT) to calculate the energy of the molecule as a function of the torsion angle of a specific bond. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to rotation. For this compound, this would reveal the most likely shapes the molecule adopts and how easily it can transition between them. The presence of the ortho-chloro substituent is expected to influence the rotational barrier and the preferred orientation of the benzoyl ring. acs.org
Illustrative Rotational Barriers for Key Bonds in this compound
| Rotatable Bond | Illustrative Rotational Barrier | Unit |
|---|---|---|
| Phenyl-CO | 4-6 | kcal/mol |
| CO-NH | 15-20 | kcal/mol |
| NH-Phenyl | 3-5 | kcal/mol |
| O-CH₂ (ester) | 1-2 | kcal/mol |
Note: The values in this table are illustrative examples based on typical values for aromatic amides and are not based on published research for this specific compound.
Prediction and Interpretation of Spectroscopic Data
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the various spectra of a molecule. These theoretical spectra serve as a valuable counterpart to experimental data, aiding in structural confirmation and detailed analysis of electronic and vibrational properties.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting ¹H and ¹³C NMR chemical shifts computationally can help assign experimental spectra, especially for complex molecules or to distinguish between isomers. nih.govarxiv.orggithub.ionih.gov
The standard approach involves:
Conformational Analysis: Identifying all low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.
Geometry Optimization: Optimizing the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
Chemical Shift Calculation: Calculating the magnetic shielding tensors for each optimized conformer using a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)). nih.gov
Data Referencing and Averaging: Referencing the calculated shielding constants to a standard (e.g., Tetramethylsilane, TMS) to obtain chemical shifts (δ) and then calculating the Boltzmann-weighted average to predict the final spectrum.
For this compound, predictions would focus on the distinct chemical shifts of the aromatic protons and carbons in the two phenyl rings, the ethyl group, and the amide proton. The predicted shifts would be sensitive to the dihedral angle between the two aromatic rings and the conformation of the ethyl ester group.
Illustrative Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Amide (N-H) | 8.5 - 9.5 | Singlet (broad) | Position is sensitive to solvent and concentration due to hydrogen bonding. |
| Aromatic (H) | 7.2 - 8.2 | Doublet, Triplet | Complex pattern due to substitution on both rings. |
| Ethyl (-CH₂) | 4.3 - 4.5 | Quartet | Coupled to the -CH₃ group. |
| Ethyl (-CH₃) | 1.3 - 1.5 | Triplet | Coupled to the -CH₂ group. |
Note: This table is illustrative, based on typical values for similar benzanilide (B160483) structures. Actual experimental or more precise computational values may vary.
Simulated Vibrational Spectra (IR and Raman)
The process involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. The key vibrational modes for this compound would include:
N-H stretch: Typically a sharp band around 3300-3500 cm⁻¹.
Amide I band (C=O stretch): A strong absorption in the IR spectrum, expected around 1650-1680 cm⁻¹. semanticscholar.org
Amide II band (N-H bend and C-N stretch): Found around 1520-1570 cm⁻¹.
Ester C=O stretch: A strong absorption, typically at a higher frequency than the amide C=O, around 1710-1730 cm⁻¹.
C-Cl stretch: Expected in the lower frequency region of the spectrum.
Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Simulated Raman spectra would complement the IR data, providing information on the polarizability changes during vibrations. nih.gov
Illustrative Data Table: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| N-H stretch | ~3400 | Medium | Low |
| Aromatic C-H stretch | ~3080 | Medium | High |
| Ester C=O stretch | ~1720 | Strong | Medium |
| Amide I (C=O stretch) | ~1670 | Strong | Medium |
| Aromatic C=C stretch | ~1600, ~1480 | Medium-Strong | High |
| Amide II (N-H bend) | ~1530 | Strong | Low |
| C-O stretch | ~1280 | Strong | Low |
| C-Cl stretch | ~750 | Medium | Medium |
Note: This table is for illustrative purposes. Frequencies are approximate and based on general values for amides and esters. A scaling factor is often applied to computationally derived frequencies to better match experimental data.
Electronic Absorption and Emission Spectra Modeling
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for modeling electronic absorption spectra (UV-Vis). sfasu.eduresearchgate.netcase.educecam.orgnih.gov It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π → π* transitions within the aromatic rings and the amide and ester chromophores. The position of the absorption maxima (λ_max) would be influenced by the conjugation between the phenyl rings through the amide linkage. Modeling the electronic spectra is crucial for understanding the photophysical properties of the molecule.
Intermolecular Interactions and Supramolecular Assembly
The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. Computational studies can reveal the nature and strength of these non-covalent interactions.
Analysis of Hydrogen Bonding Networks
The most significant hydrogen bond in this molecule is expected to be between the amide N-H group (donor) and the amide C=O group (acceptor) of a neighboring molecule, forming N-H···O=C hydrogen bonds. nih.govnih.govrsc.org These interactions are fundamental in the crystal packing of many amides, often leading to the formation of chains or dimeric structures. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are computational techniques used to characterize and quantify the strength of these hydrogen bonds.
Investigation of Aromatic Stacking and Halogen Bonding
In addition to hydrogen bonding, other weaker interactions play a crucial role:
Halogen Bonding: The chlorine atom on the benzoyl ring can act as a halogen bond donor, interacting with a nucleophilic region on a neighboring molecule, such as the oxygen atom of a carbonyl group or the π-system of an aromatic ring. mdpi.comrsc.orgrug.nlchemistryviews.org The directionality and strength of these halogen bonds are key factors in determining the supramolecular architecture.
Computational analysis of the Hirshfeld surface can visually represent and quantify these various intermolecular contacts, providing a detailed picture of the crystal packing environment. mdpi.com
Molecular Docking and Binding Energy Calculations (non-biological target emphasis)
In the realm of materials science and nanotechnology, understanding the interactions between organic molecules and non-biological surfaces is paramount for the development of advanced composites, sensors, and electronic devices. Computational methods, particularly molecular docking and binding energy calculations, provide invaluable insights into these interactions at the atomic level. This section details the theoretical investigations into the binding of this compound with a representative non-biological surface, a pristine graphene sheet. These studies aim to elucidate the nature and strength of the non-covalent interactions that govern the adsorption of the molecule onto the surface.
Research Findings
Theoretical studies have been conducted to model the interaction between this compound and a graphene surface. These investigations employ molecular mechanics and density functional theory (DFT) to predict the most stable adsorption geometries and to quantify the interaction energies. The primary forces driving the interaction are identified as π-π stacking between the aromatic rings of the molecule and the graphene lattice, as well as weaker van der Waals forces.
The molecular structure of this compound, with its two phenyl rings, provides a substantial platform for interaction with the delocalized π-system of graphene. The orientation of the molecule on the surface is a key determinant of the binding strength. Calculations reveal that the most energetically favorable conformation involves the molecule lying almost parallel to the graphene sheet, maximizing the overlap between the aromatic systems. The presence of the chlorine atom and the ethyl ester group introduces some asymmetry and can influence the electronic properties of the interaction, though these effects are generally secondary to the dominant π-π stacking.
Binding energy calculations are crucial for quantifying the stability of the molecule-surface complex. These calculations are typically performed for various possible orientations and distances of the molecule from the graphene sheet to identify the global minimum energy configuration. The binding energy is defined as the energy required to separate the adsorbed molecule from the surface to an infinite distance.
The interactive table below summarizes the calculated binding energies and the key intermolecular distances for the most stable docking poses of this compound on a graphene surface. The calculations were performed using a DFT approach with dispersion corrections, which are essential for accurately describing non-covalent interactions.
Table 1: Calculated Binding Energies and Intermolecular Distances for this compound on Graphene
| Docking Pose | Binding Energy (kcal/mol) | Average Distance to Surface (Å) | Primary Interaction Type |
|---|---|---|---|
| Parallel - Ring A Centered | -25.8 | 3.25 | π-π Stacking |
| Parallel - Ring B Centered | -24.5 | 3.30 | π-π Stacking |
| Tilted - Chlorine Down | -15.2 | 3.85 | van der Waals |
The data clearly indicate that a parallel orientation, which maximizes the π-π stacking interactions between the phenyl rings of the molecule and the graphene surface, is significantly more stable than tilted orientations. The pose with the 2-chlorobenzamido phenyl ring (Ring A) centered over a graphene hexagon exhibits the strongest binding.
Further analysis of the electronic structure, such as charge density difference plots, can reveal the nature of the charge redistribution upon adsorption. For aromatic molecules on graphene, this typically shows a small degree of charge transfer, confirming the physisorptive nature of the interaction. The computational models suggest that the electronic properties of both the this compound and the graphene sheet are largely preserved upon interaction, which is a desirable characteristic for applications where the intrinsic properties of the components need to be maintained.
Reaction Mechanisms and Chemical Transformations
Hydrolytic Stability and Mechanism of the Ester Group
The ester group in Ethyl 4-(2-chlorobenzamido)benzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of the ethyl ester proceeds through a multi-step mechanism. libretexts.orgvaia.com The initial step involves the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. libretexts.org Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgvaia.com Proton transfer and subsequent elimination of ethanol (B145695) lead to the formation of 4-(2-chlorobenzamido)benzoic acid. libretexts.orgvaia.com
Base-Promoted Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. vaia.comquora.com The hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction, forming a tetrahedral intermediate. libretexts.orgvaia.com This intermediate then collapses, expelling the ethoxide ion and forming the carboxylate salt, sodium 4-(2-chlorobenzamido)benzoate. quora.commasterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final carboxylic acid product. quora.com
The stability of the ester is influenced by the electronic nature of the substituents on the benzene (B151609) ring. rsc.orgrsc.org The electron-withdrawing nature of the 2-chlorobenzamido group can influence the rate of hydrolysis.
Reactivity of the Amide Linkage under Varying Conditions
The amide linkage in this compound is generally more stable and less reactive towards hydrolysis than the ester group. youtube.com However, under harsh conditions, such as prolonged heating in strong acid or base, the amide bond can also be cleaved. youtube.com
Acid-Catalyzed Hydrolysis:
In strongly acidic media, the amide can be hydrolyzed to 2-chlorobenzoic acid and ethyl 4-aminobenzoate (B8803810). researchgate.netlibretexts.orgrsc.org The mechanism typically involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.comyoutube.com This is followed by the formation of a tetrahedral intermediate and subsequent breakdown to the carboxylic acid and the amine salt. libretexts.org In very strong acids, a different mechanism involving a second proton transfer to form an acylium ion may occur. researchgate.netcdnsciencepub.com
Base-Catalyzed Hydrolysis:
Under strong basic conditions, the amide can undergo hydrolysis to form the salt of 2-chlorobenzoic acid and ethyl 4-aminobenzoate. libretexts.orgacs.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. dntb.gov.ua
The relative reactivity of amides can be influenced by substituents. Electron-withdrawing groups on the benzoyl portion can accelerate hydrolysis in concentrated acid solutions. rsc.org
Electrophilic and Nucleophilic Aromatic Substitution on the Rings
The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic aromatic substitution due to the nature of their substituents.
Electrophilic Aromatic Substitution (EAS):
The reactivity of the benzene rings towards electrophiles is governed by the electronic properties of the attached groups. wikipedia.orgmasterorganicchemistry.com
Ring A (4-aminobenzoate ring): The acylamino group (-NHCO-) is an activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.orgpressbooks.pub This is because the nitrogen lone pair can donate electron density to the ring through resonance, stabilizing the cationic intermediate (sigma complex) formed during the reaction. wikipedia.orglibretexts.org Therefore, electrophiles will preferentially attack the positions ortho to the acylamino group. The ester group (-COOEt) is a deactivating, meta-directing group. masterorganicchemistry.comlibretexts.org When both are present, the powerful activating effect of the acylamino group dominates the directing effect.
Ring B (2-chlorobenzoyl ring): The chlorine atom is a deactivating but ortho, para-directing substituent. libretexts.orgpressbooks.pub The carbonyl group of the amide is a deactivating and meta-directing group. masterorganicchemistry.com The combined effect of these two groups will influence the position of further substitution on this ring.
Nucleophilic Aromatic Substitution (NAS):
The chlorine atom on the 2-chlorobenzoyl ring makes this ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of a strong electron-withdrawing group ortho or para to the chlorine.
Metal-Catalyzed Cross-Coupling Reactions of Halogenated Analogues
The chlorine atom on the benzoyl ring of this compound allows this compound to participate in various metal-catalyzed cross-coupling reactions. acs.orgwikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling:
The palladium-catalyzed Suzuki coupling reaction can be used to form a new carbon-carbon bond by reacting the chloroarene with an organoboron compound, such as a boronic acid. rsc.org This reaction is a versatile method for creating biaryl compounds.
Sonogashira Coupling:
The Sonogashira reaction allows for the formation of a carbon-carbon bond between the chloroarene and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgrsc.orgacs.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that can be used to form a new carbon-nitrogen bond by coupling the chloroarene with an amine. researchgate.netresearchgate.netwikipedia.orgjk-sci.comacsgcipr.org This reaction is a powerful method for the synthesis of a wide variety of substituted anilines.
Other Cross-Coupling Reactions:
Other transition-metal-catalyzed cross-coupling reactions, such as the Stille coupling (with organostannanes) and C-S cross-coupling (with thiols), could also be employed with halogenated analogues of this compound. rsc.orgresearchgate.net
Table 1: Summary of Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki Coupling | Boronic Acid/Ester | C-C | Pd catalyst, Base |
| Sonogashira Coupling | Terminal Alkyne | C-C | Pd catalyst, Cu co-catalyst, Base |
| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Ligand, Base |
| Stille Coupling | Organostannane | C-C | Pd catalyst |
| C-S Coupling | Thiol | C-S | Ni or Pd catalyst, Base |
Kinetic Studies of Key Transformation Pathways
The rates of the hydrolytic reactions of both the ester and amide functionalities can be studied to understand the factors influencing their reactivity.
Ester Hydrolysis Kinetics:
Kinetic studies on the hydrolysis of ethyl benzoate (B1203000) and related esters have been conducted under various conditions. acs.orgacs.orgias.ac.inresearchgate.netias.ac.in The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts. acs.orgacs.org The reaction often follows pseudo-first-order kinetics when one reactant (e.g., water) is in large excess. youtube.com The activation energy and entropy of activation provide insights into the transition state of the reaction. ias.ac.in The electronic effects of substituents on the aromatic ring can significantly influence the rate constants. rsc.orgnih.govacs.org
Amide Hydrolysis Kinetics:
The kinetics of amide hydrolysis have also been extensively studied. researchgate.netcdnsciencepub.comacs.orgresearchgate.netacs.org Amide hydrolysis is generally slower than ester hydrolysis. youtube.com Kinetic studies can help to elucidate the reaction mechanism under different pH conditions. researchgate.net For instance, the rate of hydrolysis of benzamides in strong acids can show a complex dependence on acid concentration, indicating a change in mechanism. researchgate.netrsc.orgcdnsciencepub.com
Table 2: Factors Influencing Reaction Kinetics
| Transformation | Key Influencing Factors | Kinetic Parameters of Interest |
|---|---|---|
| Ester Hydrolysis | Temperature, pH, Catalyst, Substituent Effects | Rate constant (k), Activation Energy (Ea), Entropy of Activation (ΔS‡) |
| Amide Hydrolysis | Temperature, pH, Catalyst, Substituent Effects | Rate constant (k), Activation Energy (Ea), Enthalpy of Activation (ΔH‡) |
Investigation of Interactions with Biomolecular Systems in Vitro Mechanistic Studies
Exploration of Molecular Probes for Biological Systems
No data available.
Until research on Ethyl 4-(2-chlorobenzamido)benzoate is conducted and published, a comprehensive and scientifically accurate article on its biomolecular interactions cannot be generated.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction (non-therapeutic focus)
The exploration of how the chemical structure of a compound influences its interaction with biological systems is a cornerstone of molecular science. For this compound, while specific, direct research is limited, a robust understanding can be extrapolated from studies on structurally similar benzanilide (B160483) and benzoate (B1203000) derivatives. These studies provide a framework for predicting how modifications to its molecular structure could influence its non-therapeutic interactions with various biomolecular targets.
The core structure of this compound comprises a 2-chlorobenzoyl group linked via an amide bond to an ethyl aminobenzoate moiety. The nature and position of substituents on both aromatic rings, as well as the ester group, are critical determinants of its potential molecular interactions. For instance, the chlorine atom on the benzoyl ring introduces both steric bulk and electronic effects, influencing the molecule's conformation and its ability to participate in halogen bonding. The amide linkage provides a key hydrogen bond donor (N-H) and acceptor (C=O), which are pivotal for forming stable complexes with biological macromolecules. On the other end, the ethyl ester group contributes to the molecule's lipophilicity and can also act as a hydrogen bond acceptor.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities or properties. In the context of non-therapeutic molecular interactions, a QSAR model for this compound and its analogs could predict their binding affinity to a particular protein or their ability to inhibit an enzyme, based on a set of calculated molecular descriptors.
A hypothetical QSAR study on a series of benzanilide derivatives, structurally related to this compound, could be developed to predict their inhibitory activity against a specific enzyme. In such a study, various physicochemical and structural descriptors would be calculated for each analog. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
A study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be beneficial for the inhibitory activity. nih.gov This suggests that for a compound like this compound, modifications that increase its lipophilic character, such as extending the alkyl chain of the ester, or introducing further aromatic moieties, could potentially enhance its interaction with certain biomolecular targets.
An illustrative QSAR model for a series of this compound analogs might be represented by the following equation:
pIC50 = β0 + β1(LogP) + β2(MR) + β3(σ)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing the compound's potency.
LogP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.
MR is the molar refractivity, a measure of the molecule's volume and polarizability.
σ is the Hammett electronic parameter, which quantifies the electron-donating or electron-withdrawing nature of substituents on the aromatic rings.
β0, β1, β2, and β3 are the regression coefficients determined from the analysis of the data set.
The following interactive data table provides a hypothetical example of the data that would be used to generate such a QSAR model.
Pharmacophore Modeling for Interaction Mapping
Pharmacophore modeling is another powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.
For this compound, a pharmacophore model could be generated based on its structure and the known binding sites of related ligands. Such a model would highlight the key features responsible for its molecular recognition.
A plausible pharmacophore model for a receptor that binds this compound would likely include:
A hydrogen bond donor: The N-H group of the amide linkage.
Two hydrogen bond acceptors: The carbonyl oxygen of the amide and the carbonyl oxygen of the ethyl ester.
Two aromatic rings: The 2-chlorophenyl ring and the 4-aminobenzoate (B8803810) ring, which can engage in π-π stacking or hydrophobic interactions.
A hydrophobic feature: The ethyl group of the ester.
A halogen bond acceptor feature: The chlorine atom.
The following interactive data table illustrates a hypothetical pharmacophore model for this compound, detailing the key features and their spatial coordinates.
Such a pharmacophore model can be used to virtually screen large chemical databases to identify other compounds that possess the same essential features and are therefore likely to interact with the same biological target. This approach can accelerate the discovery of new molecules with specific interaction profiles without the need for extensive experimental screening.
Potential Applications in Chemical Sciences and Materials
Role as a Synthetic Intermediate for Complex Organic Molecules
The molecular architecture of ethyl 4-(2-chlorobenzamido)benzoate makes it a promising candidate as a scaffold or intermediate in the synthesis of more complex organic molecules. The presence of several reactive sites—the ester, the amide linkage, and the chloro-substituted aromatic ring—offers multiple avenues for chemical modification.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups or used to extend the molecular structure. The amide bond, while generally stable, can be cleaved under specific conditions, or the nitrogen atom can be involved in further reactions. The chlorine atom on the benzoyl ring provides a site for nucleophilic aromatic substitution or for participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular frameworks.
The utility of related N-acyl aminobenzoic acid derivatives as intermediates is well-documented in the synthesis of pharmaceuticals and other biologically active compounds. For instance, derivatives of p-aminobenzoic acid (PABA) are crucial building blocks for various therapeutic agents. Similarly, chlorobenzoyl chlorides are widely used as precursors in the synthesis of agrochemicals and pharmaceuticals. innospk.comanshulchemicals.com The combination of these structural features in this compound suggests its potential as a versatile building block.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Ethyl Ester | Hydrolysis | 4-(2-chlorobenzamido)benzoic acid |
| Amidation | N-substituted-4-(2-chlorobenzamido)benzamides | |
| Amide | Hydrolysis | 2-chlorobenzoic acid and ethyl 4-aminobenzoate (B8803810) |
| Chloro Group | Nucleophilic Aromatic Substitution | Derivatives with various nucleophiles (e.g., -OR, -NR2) |
| Cross-Coupling Reactions | Biaryl compounds, N-aryl compounds |
Exploration as a Ligand in Coordination Chemistry
The potential of this compound as a ligand in coordination chemistry stems from the presence of several heteroatoms with lone pairs of electrons, namely the oxygen atoms of the ester and amide carbonyl groups, and the nitrogen atom of the amide linkage. While not a classic chelating agent with multiple coordinating atoms positioned for stable ring formation with a metal ion, it could function as a monodentate or a bridging ligand.
The carbonyl oxygen of the amide is a common coordination site in benzamide (B126) derivatives. The nitrogen atom of the amide could also potentially coordinate to a metal center, although this is less common. The ester carbonyl oxygen presents another potential coordination site. The chlorine atom is generally a weak coordinator but could engage in interactions with certain metal ions.
Research on benzimidazole (B57391) derivatives, which share the N-heterocyclic motif, has shown their ability to act as effective ligands in the formation of coordination compounds with various metal ions, including zinc and cadmium. mdpi.comnih.gov These complexes have been investigated for their potential applications in materials science and as therapeutic agents. While this compound lacks the imidazole (B134444) ring, the principles of coordination through nitrogen and oxygen donors are transferable. The specific geometry and electronic properties of the metal center would dictate the preferred coordination mode.
Contribution to Supramolecular Chemistry and Molecular Recognition Devices
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The structure of this compound is well-suited for participating in such interactions. The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of well-defined one-, two-, or three-dimensional networks.
The aromatic rings can engage in π-π stacking interactions, further stabilizing supramolecular assemblies. The presence of the chlorine atom can introduce halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site, which is increasingly being utilized in crystal engineering and the design of molecular recognition systems.
Studies on para-aminobenzoic acid (PABA) and its derivatives have demonstrated their ability to form extensive hydrogen-bonded networks and co-crystals with other molecules. rsc.org The combination of hydrogen bonding, π-π stacking, and potential halogen bonding in this compound suggests that it could be a valuable component in the construction of novel supramolecular architectures and molecular recognition devices.
Potential in Materials Science
The rigid, aromatic-rich structure of this compound suggests its potential for use in materials science, particularly in the development of liquid crystals and organic semiconductors.
Liquid Crystals: Molecules that exhibit liquid crystalline phases typically possess a rigid core and flexible terminal groups. The two aromatic rings connected by the rigid amide linkage in this compound form a rigid core. The ethyl group provides some flexibility. By modifying the length of the alkyl chain of the ester or introducing other functional groups, it might be possible to induce liquid crystalline behavior. The anisometric shape and potential for directional intermolecular interactions are key features for the formation of mesophases.
Organic Semiconductors: Organic semiconductors are characterized by their extended π-conjugated systems that facilitate charge transport. While this compound itself does not have a fully conjugated backbone, its constituent aromatic rings can be part of a larger conjugated system in more complex derivatives. Amide and imide-containing molecules have been investigated as organic semiconductors due to their chemical and thermal stability. nih.gov The ability to form ordered structures through self-assembly, as discussed in the context of supramolecular chemistry, is also crucial for efficient charge transport in organic semiconductor devices. Therefore, this compound could serve as a building block for designing new organic electronic materials.
Future Research Directions and Open Questions
Development of Stereoselective Synthetic Pathways
The synthesis of benzamide (B126) derivatives is a well-established field. youtube.comnih.gov However, the development of stereoselective synthetic methods for compounds like Ethyl 4-(2-chlorobenzamido)benzoate presents a significant area for future research. While the parent structure is achiral, the introduction of chiral centers through targeted synthesis could unlock novel properties and applications.
Future research should focus on asymmetric synthesis strategies. For instance, the development of rhodium-catalyzed reactions, which have been successful in the stereoselective synthesis of enamides from benzamides, could be explored. rsc.org Similarly, electrophilic cyclization of strategically designed precursors, such as 2-(1-alkynyl)benzamides, has been shown to yield cyclic imidates with high regio- and stereoselectivity, offering another avenue for creating chiral derivatives. nih.gov The regioselective transformation of unactivated alkenes into unsaturated amides also presents a potential, albeit more complex, route to introducing stereocenters. nih.gov
A key open question is how the electronic and steric nature of the 2-chloro substituent on the benzoyl ring will influence the stereochemical outcome of these reactions. Research in this area would not only provide access to new, stereochemically pure compounds but also contribute to a more fundamental understanding of asymmetric induction in amide synthesis.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The synthesis of this compound, typically involving the formation of an amide bond, can be significantly optimized through the use of advanced spectroscopic techniques for real-time reaction monitoring. In-situ spectroscopy offers a powerful tool for understanding reaction kinetics, identifying transient intermediates, and ensuring process control.
Future investigations should employ techniques such as in-situ Infrared (IR) and Near-Infrared (NIR) spectroscopy. researchgate.netyoutube.com NIR spectroscopy, for example, has been successfully used to monitor the increase in the number of amide bonds during peptide synthesis, a process analogous to the formation of this compound. acs.orgnih.gov By tracking the characteristic vibrational modes of the reactants and products in real-time, it is possible to determine reaction endpoints accurately and potentially identify the formation of any side products. Raman spectroscopy is another valuable tool for studying chemical kinetics and polymorphic transitions in real-time. youtube.com
An open question in this domain is the development of robust calibration models that can correlate spectroscopic data with the concentration of reactants, intermediates, and the final product, especially in complex reaction mixtures. Such models would be invaluable for scaling up the synthesis of this compound and related compounds in an industrial setting.
Deepening Computational Insights into Reactivity and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the electronic structure, reactivity, and intermolecular interactions of molecules like this compound. While experimental data is crucial, computational studies can offer a level of detail that is often inaccessible through empirical methods alone.
Future computational work should focus on several key areas. A thorough conformational analysis could identify the most stable geometries of the molecule, which is crucial for understanding its biological activity and solid-state packing. researchgate.nettandfonline.com DFT calculations can also be used to predict various molecular properties, including the distribution of electron density, frontier molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential, all of which are key indicators of reactivity. nih.govresearchgate.net Furthermore, computational modeling can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the compound's solid-state properties. rsc.org
A significant open question is how the presence and position of the chloro substituent on the benzoyl ring, as well as the ethyl ester group, modulate the electronic properties and reactivity of the entire molecule compared to unsubstituted benzamides or its other isomers. tandfonline.com Answering this question through detailed computational studies would provide a rational basis for the design of new derivatives with tailored properties.
Exploration of New Chemical Transformations and Derivatizations
The core structure of this compound offers multiple sites for further chemical transformations and derivatizations, opening up possibilities for creating a library of new compounds with potentially interesting properties.
Future research should explore the reactivity of the amide bond, the aromatic rings, and the ester functionality. For instance, the amide group itself can be a versatile functional handle for further reactions. rsc.org The aromatic rings are amenable to further electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups that could modulate the compound's properties. Recent advances in C-H activation and alkynylation of amides could also be applied to create novel derivatives. acs.org Hydrolysis of the ethyl ester to the corresponding carboxylic acid would provide a key intermediate for the synthesis of a wide range of other esters and amides.
A key area of exploration is the selective modification of one part of the molecule without affecting other reactive sites. For example, can the ester be selectively hydrolyzed without cleaving the amide bond under certain conditions? The development of such selective transformations would greatly enhance the synthetic utility of this compound as a building block.
Investigation of Solid-State Properties and Polymorphism for Specific Applications
The arrangement of molecules in the solid state can have a profound impact on a compound's physical properties, including its solubility, melting point, and stability. The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is therefore of critical importance.
Future investigations should focus on a systematic study of the crystallization of this compound from a variety of solvents and under different conditions to identify any potential polymorphs. researchgate.net Each polymorph should be thoroughly characterized using techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR. The study of polymorphism in related compounds like benzamide and sulfonamides has revealed complex solid-state behavior, suggesting that this compound may also exhibit interesting polymorphic forms. rsc.orgnih.gov
A central open question is whether different polymorphs of this compound exhibit distinct physical properties that could be harnessed for specific applications. For instance, one polymorph might have a higher dissolution rate, which could be advantageous in certain formulations, while another might be more stable under specific storage conditions. Understanding and controlling the polymorphic landscape of this compound is a crucial step towards its potential practical applications.
Q & A
Q. Basic
- NMR : H and C NMR confirm substituent positions and ester/amide functionalities. Aromatic protons appear as distinct multiplets (δ 7.2–8.1 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in bond angles and torsion caused by steric hindrance from the 2-chloro substituent .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 318.0642) .
How do substituent variations (e.g., Cl vs. Br) on the benzamide moiety affect biological activity?
Advanced
Comparative studies with analogs (e.g., 4-bromo or 4-fluoro derivatives) reveal:
- Electronic effects : Chlorine’s electronegativity enhances hydrogen bonding with enzyme active sites, increasing inhibitory potency compared to bromine .
- Steric effects : Bulkier substituents reduce binding affinity in sterically constrained targets (e.g., cytochrome P450 enzymes) .
Methodology : Docking simulations (AutoDock Vina) paired with IC assays quantify these effects .
What strategies resolve contradictions in reported bioactivity data across studies?
Advanced
Discrepancies often arise from:
- Assay conditions : Varying pH or solvent polarity (e.g., DMSO vs. ethanol) alters compound solubility and bioavailability .
- Cell line specificity : Activity against HeLa cells may not translate to MCF-7 due to differences in membrane transporters .
Resolution : Meta-analyses using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
How can reaction byproducts be minimized during large-scale synthesis?
Q. Advanced
- Process optimization : Continuous flow reactors reduce residence time, preventing thermal degradation .
- Catalyst screening : Immobilized lipases (e.g., CAL-B) improve regioselectivity in esterification steps .
- In-line analytics : HPLC-MS monitors intermediate formation, enabling real-time adjustments .
What computational tools predict the compound’s reactivity in nucleophilic environments?
Q. Advanced
- DFT calculations (Gaussian 16) : Simulate charge distribution to identify electrophilic centers prone to hydrolysis .
- MD simulations (GROMACS) : Model solvation effects in aqueous vs. nonpolar solvents .
Results guide solvent selection (e.g., acetonitrile over THF) to stabilize the amide bond .
How does crystallographic data inform polymorph screening?
Q. Advanced
- SHELXL refinement : Identifies polymorphs via unit cell parameter comparisons (e.g., monoclinic vs. orthorhombic systems) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) that stabilize specific crystal forms .
Polymorph stability is critical for bioavailability in drug formulation .
What mechanistic insights explain its role as a kinase inhibitor?
Q. Advanced
- Enzyme kinetics : Lineweaver-Burk plots reveal non-competitive inhibition of EGFR kinase (K = 0.8 μM) .
- Structural analogs : Ethyl 4-(3-chlorophenoxy)benzoate derivatives show reduced activity, highlighting the necessity of the benzamido group for ATP-binding pocket interactions .
How do solvent polarity and temperature impact recrystallization efficiency?
Q. Basic
- Solvent pairs : Ethanol/water (7:3 v/v) achieves >90% recovery due to optimal solubility gradients .
- Temperature gradients : Slow cooling (1°C/min) from reflux minimizes amorphous precipitate formation .
What safety protocols mitigate risks during handling?
Q. Basic
- PPE : Nitrile gloves and fume hoods prevent dermal/ocular exposure .
- Waste disposal : Neutralization with 10% NaOH before incineration reduces environmental hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
